1-(3-methoxyphenyl)-4-[1-(thiolan-3-yl)piperidin-4-yl]piperazine
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)-4-[1-(thiolan-3-yl)piperidin-4-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3OS/c1-24-20-4-2-3-18(15-20)23-12-10-22(11-13-23)17-5-8-21(9-6-17)19-7-14-25-16-19/h2-4,15,17,19H,5-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKYERXPGBODBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)C4CCSC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-methoxyphenyl)-4-[1-(thiolan-3-yl)piperidin-4-yl]piperazine (C20H31N3OS) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.
- Molecular Formula : C20H31N3OS
- Molecular Weight : 361.55 g/mol
- Purity : Typically 95% .
Structure
The compound features a piperazine core substituted with a methoxyphenyl group and a thiolan-linked piperidine moiety, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, piperidine derivatives have shown effectiveness against various bacterial strains, including Salmonella typhi and Staphylococcus aureus .
| Compound | Activity Against | IC50 (µM) |
|---|---|---|
| Compound A | S. typhi | 2.14 ± 0.003 |
| Compound B | B. subtilis | 0.63 ± 0.001 |
| Compound C | E. coli | 6.28 ± 0.003 |
Enzyme Inhibition
This compound may also act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes. Studies have reported that similar compounds exhibit strong inhibitory activity against these enzymes, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease and bacterial infections .
Case Studies
- Antiviral Activity : A related study evaluated the antiviral effects of piperazine derivatives against HIV-1 and other viruses, demonstrating moderate protection in vitro . The findings suggest that modifications to the piperazine structure can enhance antiviral efficacy.
- In Silico Studies : Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets, providing insights into its potential mechanisms of action . These studies help elucidate how structural variations affect biological activity.
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Binding : Interaction with neurotransmitter receptors, particularly those involved in cholinergic signaling.
- Enzyme Interaction : Inhibition of enzymes critical for microbial survival or disease progression.
- Cellular Uptake : Modifications in lipophilicity may enhance cellular uptake, increasing bioavailability.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Observations:
Structural Novelty: The target compound’s thiolan-piperidine moiety distinguishes it from analogues like SC211/SC212 (piperazine benzamide/haloperidol derivatives) and nitrobenzyl-substituted piperazines . Its Tanimoto similarity score (TS = 0.19 for closest analogues) underscores its unique scaffold .
Receptor Selectivity :
- SC211 exhibits D4R selectivity, while SC212 binds D2R with antipsychotic activity. The target compound’s 3-methoxyphenyl group may favor 5-HT receptor interactions, as seen in bivalent ligands with dual methoxyphenyl groups .
- The thiolan group could enhance metabolic stability compared to halogenated or nitro-substituted analogues, which are prone to rapid hepatic clearance .
Binding Interactions: Nitro-substituted piperazines (e.g., Ki = 30.6 nM for D2) form salt bridges with Asp114 on transmembrane helix 3 (TM3) of D2 receptors .
Linker Length and Flexibility
Table 2: Impact of Linker Length on Receptor Affinity
*The target compound’s linker spans four atoms (piperazine N1 to thiolan-piperidine C4), aligning with optimal four-carbon linkers in flavone derivatives . Longer chains improve D2/5-HT1A binding but may reduce 5-HT2A affinity, suggesting a trade-off in receptor selectivity.
Metabolic Stability and Pharmacokinetics
- Nitro and Halogenated Analogues : Compounds like 1-(2-nitrobenzyl)piperazine derivatives show moderate metabolic stability (26–65% parent compound recovery in hepatic S9 fractions) .
- Thiolan-Containing Compounds : Sulfur incorporation in the thiolan ring may reduce oxidative metabolism via cytochrome P450 enzymes, as seen in sulfur-containing ethyl piperazines . This could improve oral bioavailability compared to SC211/SC212.
Q & A
Q. What are the recommended synthetic routes for 1-(3-methoxyphenyl)-4-[1-(thiolan-3-yl)piperidin-4-yl]piperazine, and what catalysts/solvents are optimal?
The synthesis of piperazine derivatives typically involves multi-step protocols. For analogous compounds:
- Nucleophilic substitution or Buchwald-Hartwig coupling (using palladium catalysts) is employed for piperazine-thiolane ring formation .
- Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are preferred for polar intermediates, while nickel/palladium complexes (e.g., Pd(OAc)₂) enhance coupling reaction yields .
- Purification often involves silica gel chromatography or recrystallization to isolate high-purity products .
Q. How can the structural integrity of this compound be validated?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm methoxyphenyl, piperazine, and thiolane substituent positions .
- X-ray crystallography : For resolving 3D conformation, particularly the spatial arrangement of the thiolane-piperazine moiety .
- Computational modeling : Density Functional Theory (DFT) to predict electronic properties and steric effects of the methoxyphenyl group .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Receptor binding : Radioligand displacement assays targeting serotonin/dopamine receptors due to structural similarity to known piperazine-based ligands .
Q. What safety precautions are critical during handling?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye irritation (Category 2 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates (H335: Respiratory tract irritation) .
- Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation of the thiolane ring .
Q. How can solubility and stability be optimized for biological testing?
- Solubility enhancers : Co-solvents like DMSO (≤10% v/v) or cyclodextrin-based formulations .
- pH adjustment : Buffered solutions (pH 6–8) to stabilize the piperazine core .
- Light-sensitive storage : Amber vials to prevent photodegradation of the methoxyphenyl group .
Advanced Research Questions
Q. How can metabolic stability be improved for in vivo studies?
- In vitro microsomal assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., thiolane ring oxidation) .
- Structural modifications : Introduce electron-withdrawing groups on the methoxyphenyl ring to reduce CYP450-mediated degradation .
- Deuterium incorporation : Replace labile hydrogen atoms in the piperazine backbone to slow metabolism .
Q. What strategies resolve contradictions in reported bioactivity data?
- Replication studies : Validate conflicting results using standardized protocols (e.g., NIH/WHO guidelines for antimicrobial testing) .
- Structural verification : Confirm batch-to-batch consistency via HPLC-MS and elemental analysis .
- Target engagement assays : Use CRISPR-engineered cell lines to isolate off-target effects .
Q. How can receptor binding affinity and selectivity be quantified?
- Radioligand competition assays : Tritiated 5-HT₁A or D₂ ligands to calculate Ki values .
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with receptor active sites (e.g., serotonin transporter) .
- Mutagenesis studies : Identify critical residues in binding pockets using alanine-scanning .
Q. What in vivo toxicity models are appropriate for preclinical evaluation?
- Acute toxicity : OECD 423 guidelines using rodent models to determine LD₅₀ .
- Subchronic studies : 28-day repeated dosing to assess hepatorenal toxicity via serum ALT/CRE levels .
- Genotoxicity : Ames test (OECD 471) to evaluate mutagenic potential .
Q. How can synthetic byproducts be characterized and minimized?
- LC-MS/MS : Identify impurities (e.g., des-methyl derivatives) during reaction optimization .
- Green chemistry approaches : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .
- Flow chemistry : Continuous reactors to improve yield and reduce side reactions .
Key Methodological Considerations
- Contradictory evidence : Address discrepancies in bioactivity by cross-referencing synthesis protocols (e.g., catalyst purity in vs. 6) .
- Advanced instrumentation : High-resolution mass spectrometry (HRMS) and cryo-EM for structural validation .
- Ethical compliance : Follow OECD/FDA guidelines for animal studies and human cell line use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
